3,5-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Beschreibung

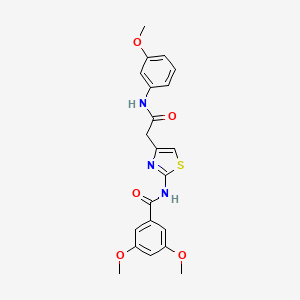

This compound features a 3,5-dimethoxybenzamide core linked to a thiazole ring substituted with a 2-((3-methoxyphenyl)amino)-2-oxoethyl group.

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-27-16-6-4-5-14(9-16)22-19(25)10-15-12-30-21(23-15)24-20(26)13-7-17(28-2)11-18(8-13)29-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQCOLFLVCQULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Core Structure : The compound features a benzamide moiety linked to a thiazole ring.

- Substituents : It includes methoxy groups at the 3 and 5 positions on the benzene ring, enhancing its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to 3,5-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism : The thiazole moiety is known to interact with various biological targets, disrupting cell proliferation pathways.

- Case Study : A related thiazole compound demonstrated an IC50 value of approximately 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Thiazole derivative | 1.61 | A431 (epithelial carcinoma) |

| Doxorubicin (standard) | <1.0 | A431 |

Anticonvulsant Activity

The compound's structural characteristics suggest potential anticonvulsant effects:

- Research Findings : Compounds with similar thiazole structures have been evaluated for their ability to reduce seizure activity in animal models.

- Observations : Some analogs have shown complete protection against tonic-clonic seizures, suggesting a promising avenue for further research .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in tumor growth and metastasis.

- Modulation of Enzyme Activity : It could act as an inhibitor of specific enzymes related to cancer progression, such as proteases or kinases.

Pharmacological Profile

The pharmacological profile of the compound suggests:

- Low Toxicity : Preliminary data indicate that it has relatively low cytotoxicity compared to existing chemotherapeutic agents.

- Potential for Development : Its unique structure and activity profile make it a candidate for further development as a therapeutic agent against various diseases, particularly cancer.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

- 3,4,5-Trimethoxy-N-(6-methoxy-indenothiazol-2-yl)benzamide (7f): Additional methoxy group at the 4-position increases polarity (logP reduced compared to dimethoxy derivatives). Higher synthetic yield (44%) suggests improved stability during synthesis . Potential enhanced binding to hydrophobic pockets due to increased electron density.

- Comparable yield (47%) to the target compound, indicating similar synthetic feasibility .

Thiazole Ring Modifications

- N-(6-Chloro-indenothiazol-2-yl)-3,5-dimethoxybenzamide (7e): Chlorine substituent introduces electron-withdrawing effects, possibly altering reactivity and metabolic stability. Lower yield (39%) may reflect challenges in handling halogenated intermediates .

- Structural rigidity may limit binding flexibility compared to the target compound’s ethylamide side chain .

Side Chain Modifications

- 3,5-Dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (): Replacement of 3-methoxyphenyl with 4-methoxyphenethyl shifts steric and electronic profiles, possibly affecting target selectivity. The ethyl spacer may enhance conformational flexibility for receptor binding .

- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): Fluorine atoms increase metabolic stability and lipophilicity.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.